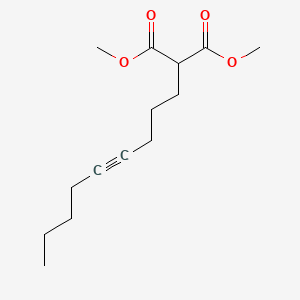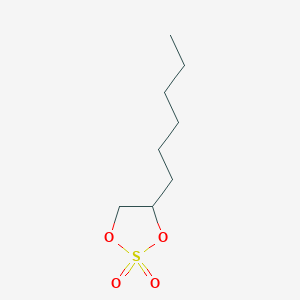
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide is an organic compound with the molecular formula C8H16O4S. This compound is known for its unique structure, which includes a dioxathiolane ring with a hexyl substituent. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium (III) chloride. The reaction conditions include maintaining a temperature of around 40°C for approximately 60 minutes, using sodium periodate as an oxidant . Industrial production methods often employ continuous flow microreaction technology to enhance efficiency and safety. This method allows for better heat exchange and higher product yields .
Analyse Des Réactions Chimiques
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxathiolane ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It plays a crucial role in improving the performance and service life of lithium-ion batteries.
Mécanisme D'action
The mechanism of action of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the dioxathiolane ring, which can react with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide can be compared with other similar compounds such as:
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the hexyl substituent and has different reactivity and applications.
Ethylene sulfate: Known for its use in polymer chemistry, it has a similar dioxathiolane ring but different substituents.
1,3-Propanesultone: Another related compound used in battery electrolytes, it has a different ring structure and chemical properties.
The uniqueness of this compound lies in its hexyl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
144465-02-1 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
4-hexyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-8-7-11-13(9,10)12-8/h8H,2-7H2,1H3 |
Clé InChI |
KDKIUURUGXCGJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COS(=O)(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


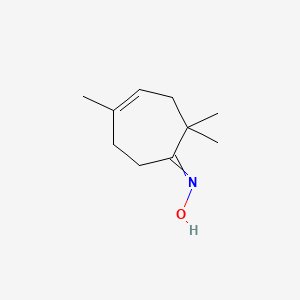


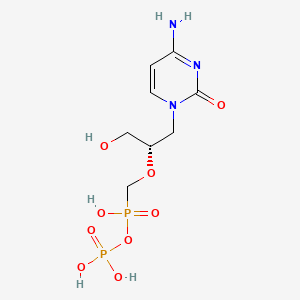
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
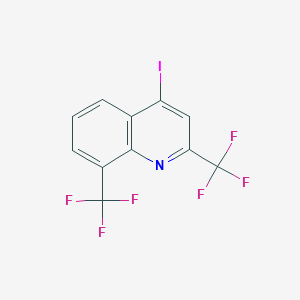
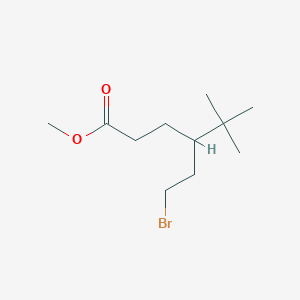
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
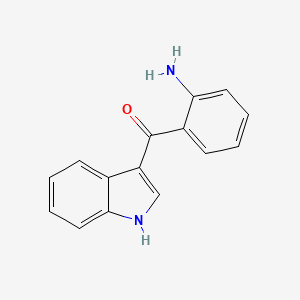
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

